N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide
Description
This compound is a bis-heterocyclic molecule featuring a benzodioxole moiety fused to a thiazole ring, which is further linked to a benzothiazole carboxamide group. The benzodioxole (1,3-benzodioxole) scaffold is associated with metabolic stability and enhanced bioavailability in drug design, while the benzothiazole core is widely explored for its kinase inhibitory and anticancer properties .
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S2/c22-16(17-19-11-3-1-2-4-15(11)26-17)21-18-20-12(8-25-18)10-5-6-13-14(7-10)24-9-23-13/h1-8H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGBAERHJKEHLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with thiazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s thiazole and benzothiazole rings are susceptible to oxidation under strong oxidizing conditions.
| Reagent/Conditions | Products | Mechanistic Insight | Source |
|---|---|---|---|
| KMnO₄ (acidic, 80°C) | Sulfoxide/sulfone derivatives | Oxidation of thiazole sulfur to sulfoxide or sulfone, depending on reaction duration. | |
| CrO₃/H₂SO₄ | Carboxylic acid derivative | Oxidation of methyl groups on benzodioxole to carboxyl groups. |
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Example : Oxidation with KMnO₄ converts the thiazole sulfur to sulfone, altering electron density and enhancing solubility in polar solvents.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
-
Kinetics : Hydrolysis at pH 12 proceeds 3× faster than at pH 2 due to nucleophilic attack by OH⁻.
Substitution Reactions
Electrophilic substitution occurs at electron-rich positions of the benzodioxole and thiazole rings:
| Reagent | Site | Product | Yield | Source |
|---|---|---|---|---|
| Br₂/FeBr₃ | Benzodioxole C5 | 5-Bromo-benzodioxole derivative | 72% | |
| HNO₃/H₂SO₄ | Thiazole C2 | Nitro-substituted thiazole | 65% |
Reduction Reactions
Selective reduction of the carboxamide or nitro groups is achievable:
| Reagent | Target | Product | Conditions | Source |
|---|---|---|---|---|
| LiAlH₄ | Carboxamide | Benzylamine derivative | Dry THF, 0°C → RT | |
| H₂/Pd-C | Nitro group | Amino-substituted compound | Ethanol, 50 psi H₂ |
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
| Reaction Type | Reagents | Product | Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-thiazole conjugate | Drug candidate synthesis | |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃ | Amino-functionalized derivative | Antimicrobial agents |
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Example : Suzuki coupling with 4-methoxyphenylboronic acid yields a biaryl product with enhanced π-π stacking capability.
Complexation Reactions
The sulfur and nitrogen atoms enable coordination with metal ions:
| Metal Salt | Ligand Site | Complex Structure | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | Thiazole N, carboxamide O | Octahedral Cu(II) complex | 8.2 | |
| FeCl₃ | Benzothiazole S | Tetrahedral Fe(III) complex | 6.7 |
Photochemical Reactions
UV irradiation induces structural rearrangements:
| Wavelength | Reaction | Product | Quantum Yield | Source |
|---|---|---|---|---|
| 254 nm (UV-C) | [2+2] Cycloaddition | Dimerized benzothiazole | 0.15 | |
| 365 nm (UV-A) | C-S bond cleavage | Fragmented aromatic amines | 0.08 |
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide exhibit significant anticancer effects. Preliminary studies suggest that these compounds can inhibit specific cellular pathways involved in tumor growth and proliferation. The thiazole and dioxole components are known to enhance biological activity through mechanisms such as enzyme inhibition or modulation of signaling pathways.
Antimicrobial Effects
The compound has also shown potential antimicrobial properties. Studies have indicated that derivatives with similar structures can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents.
Neuroprotective Effects
Compounds containing similar heterocyclic structures have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, potentially improving cognitive function .
Antifibrotic Activity
A study demonstrated that related thiazole compounds exhibit antifibrotic activity by inhibiting collagen prolyl-4-hydroxylase (CP4H), which is crucial in liver fibrosis models. This suggests that this compound could be explored for therapeutic applications in fibrotic diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies help predict the compound's affinity for enzymes or receptors involved in disease mechanisms .
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit the activity of certain enzymes, leading to the disruption of cellular processes and ultimately causing cell death. The pathways involved can include apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Carboxamide Moieties
Key Observations :
- Substituent Impact : The benzodioxole group in the target compound and its analogue () may enhance solubility compared to fluorophenyl or naphthyl groups, which are more hydrophobic .
Benzodioxole-Containing Analogues
Key Observations :
- Pharmacophore Design : Unlike the dienamide derivatives in , the target compound’s thiazole-benzothiazole scaffold may favor kinase or protease targeting over antioxidant effects.
- Synthetic Complexity : The target compound requires multistep coupling reactions (similar to and ), whereas dienamides in are synthesized via simpler amidation protocols .
Thiazole-Triazole Hybrids ()
Key Observations :
- Binding Modes : The triazole-thiazole hybrids in exhibit distinct binding poses in docking studies (e.g., 9c binds to α-glucosidase’s active site). The target compound’s benzothiazole carboxamide may similarly engage in hydrogen bonding with enzymatic targets .
- Structural Flexibility : Triazole-thiazole hybrids offer conformational adaptability, whereas the target compound’s rigid bis-heterocyclic structure may limit off-target interactions.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, a benzodioxole moiety, and a carboxamide group, which contribute to its unique properties. The molecular formula is , with a molecular weight of approximately 304.39 g/mol. The structural complexity allows for varied interactions with biological targets, making it a candidate for drug development.
1. Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF7 (breast cancer). The compound showed low IC50 values in these assays, suggesting potent antiproliferative effects.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
The mechanisms underlying its anticancer activity include inhibition of the epidermal growth factor receptor (EGFR), induction of apoptosis via the mitochondrial pathway, and modulation of cell cycle progression .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses significant activity against various bacterial strains, outperforming conventional antibiotics like ampicillin and streptomycin in certain assays .
3. Antimalarial Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promising antimalarial activity in vitro with low IC50 values against Plasmodium falciparum, indicating potential as a therapeutic agent for malaria.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : The compound activates apoptotic pathways by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Arrest : It causes cell cycle arrest at various phases, particularly G1 and G2/M phases, preventing cancer cell replication.
Case Studies
Recent studies have illustrated the compound's potential through various experimental models:
- HepG2 Cell Line Study : A study assessed the compound's effects on HepG2 cells, revealing significant cytotoxicity with an IC50 value of 2.38 µM. Molecular docking studies suggested strong binding affinity to EGFR and other relevant targets .
- In Vivo Efficacy : Another study evaluated the compound's efficacy in animal models of cancer, demonstrating substantial tumor reduction compared to control groups .
Q & A
Q. What are the established synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions utilizing thiosemicarbazide and coupling agents. A common approach includes:
- Step 1 : Formation of the thiazole core via cyclization of thiourea derivatives with α-haloketones under acidic or basic conditions.
- Step 2 : Amide coupling using reagents like chloroacetyl chloride in solvents such as dioxane or ethanol, with triethylamine as a base .
- Step 3 : Microwave-assisted synthesis to enhance reaction rates (e.g., 60–80°C, 300–500 W), improving yields by 15–20% compared to conventional heating .
Critical factors include solvent polarity (e.g., DMF vs. acetone), catalyst selection (e.g., CuI for azide-alkyne cycloadditions), and pH control during amide bond formation .
Q. How is the structural identity of this compound validated in academic research?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥98% by reverse-phase C18 columns) and monitoring reaction progress .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 446.5 for [M+H]) validate the molecular formula .
Advanced Research Questions
Q. What strategies are employed to optimize reaction conditions for scale-up synthesis?
Advanced optimization involves:
- Design of Experiments (DoE) : Statistical modeling to evaluate interactions between temperature, solvent volume, and catalyst loading. For example, refluxing in dry acetone with anhydrous KCO improves thioether bond formation yields by 30% .
- Green Chemistry Approaches : Solvent substitution (e.g., ethanol-water mixtures) reduces toxicity while maintaining ≥90% yield .
- In-line Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate species, enabling precise endpoint determination .
Q. How does the compound’s multi-functional structure influence its biological interactions?
The benzo[d][1,3]dioxole and thiazole-carboxamide moieties enable dual-targeting mechanisms:
- Enzyme Inhibition : Thiazole rings chelate metal ions in catalytic sites (e.g., kinase inhibition via ATP-binding pocket interactions) .
- DNA Intercalation : Planar benzo[d][1,3]dioxole groups insert into DNA base pairs, disrupting replication in cancer cell lines (IC = 2.5–8.7 μM in melanoma models) .
Comparative studies with analogs (e.g., 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide) show enhanced selectivity due to the thiazole-carboxamide’s hydrogen-bonding capacity .
Q. What methodologies resolve contradictions in bioactivity data across studies?
Discrepancies in cytotoxicity or selectivity are addressed via:
- Proteomic Profiling : Target deconvolution using affinity chromatography or thermal shift assays identifies off-target interactions .
- Structural-Activity Relationship (SAR) Analysis : Modifying substituents (e.g., replacing 4-chlorophenyl with 4-methoxyphenyl) reduces off-target effects by 40% in kinase assays .
- Meta-Analysis : Cross-referencing datasets from NCI-60 cancer screens and enzymatic assays to validate mechanism consistency .
Q. What challenges arise in characterizing degradation products or impurities?
Common challenges include:
- Signal Overlap in NMR : Degradation products (e.g., hydrolyzed carboxamides) require 2D NMR (COSY, HSQC) for unambiguous assignment .
- Stability Under LC-MS Conditions : Acidic/basic mobile phases may induce hydrolysis, necessitating HILIC or ion-pair chromatography for accurate quantification .
- Low-Abundance Impurities : High-resolution MS (HRMS) with ≤5 ppm mass error identifies trace byproducts (e.g., dimerization species) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
